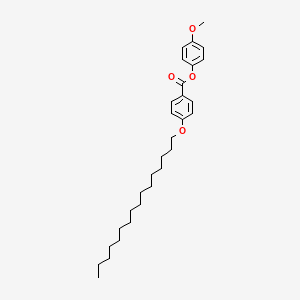

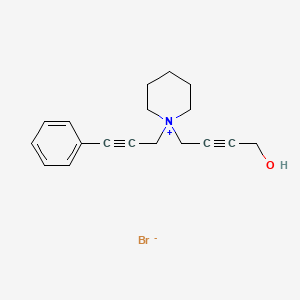

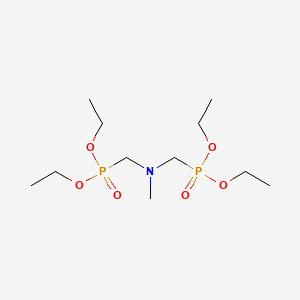

![molecular formula C33H66N2O10 B1659761 2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid CAS No. 67859-77-2](/img/structure/B1659761.png)

2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) (1:2) is a unique polycarboxylic acid derivative. This compound has been commercially available for over 15 years and is known for its high purity and light color . It is primarily used in the formulation of soaps and detergents due to its nontoxic and biodegradable nature .

Preparation Methods

The preparation of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’‘-nitrilotris(ethanol) (1:2) involves the synthesis of the polycarboxylic acid followed by its reaction with 2,2’,2’'-nitrilotris(ethanol). The synthetic route typically includes the following steps:

Synthesis of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-: This involves the cyclization of a suitable precursor followed by carboxylation and hexylation reactions.

Reaction with 2,2’,2’'-nitrilotris(ethanol): The synthesized polycarboxylic acid is then reacted with 2,2’,2’'-nitrilotris(ethanol) under controlled conditions to form the final compound.

Chemical Reactions Analysis

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with surfactants and other components in formulations. The compound acts as a hydrotrope, increasing the solubility of nonionic surfactants and reducing surface tension. This improves the overall performance of the formulation by enhancing detergency and preventing gel formation .

Comparison with Similar Compounds

Similar compounds to 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) include:

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, potassium salt (11): This compound has similar properties but differs in its counterion, which can affect its solubility and reactivity.

Cyclocarboxypropyloleic acid:

The uniqueness of 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compound with 2,2’,2’'-nitrilotris(ethanol) lies in its ability to form stable complexes with surfactants and its high purity, making it highly effective in various applications .

Properties

CAS No. |

67859-77-2 |

|---|---|

Molecular Formula |

C33H66N2O10 |

Molecular Weight |

650.9 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C21H36O4.2C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;2*8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);2*8-10H,1-6H2 |

InChI Key |

GRFNJRQHEQBPPC-UHFFFAOYSA-N |

SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Key on ui other cas no. |

67859-77-2 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

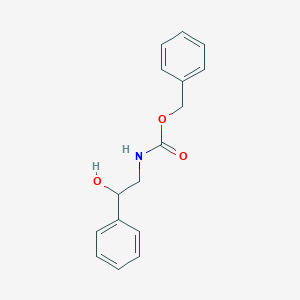

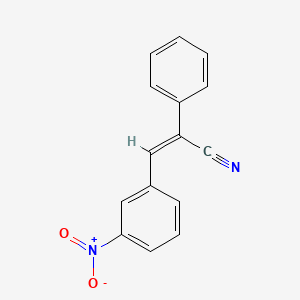

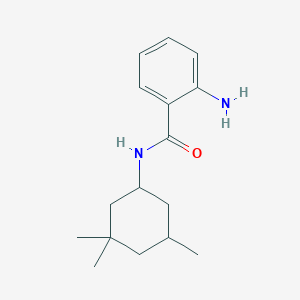

![Morpholine, 4-[[4-(2,6-dicyanophenoxy)phenyl]sulfonyl]-](/img/structure/B1659678.png)

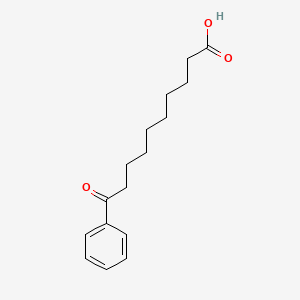

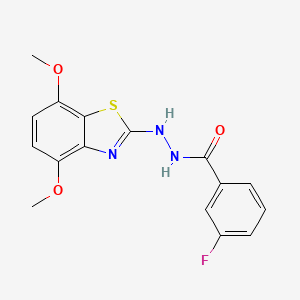

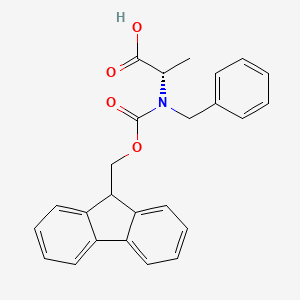

![1,4-Naphthalenedione, 2-[1,1'-biphenyl]-4-yl-3-hydroxy-](/img/structure/B1659693.png)

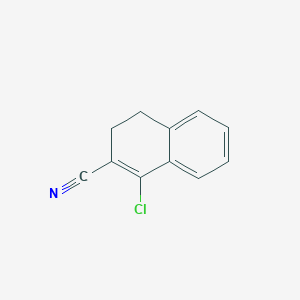

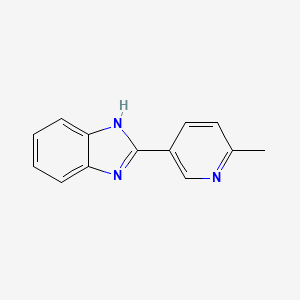

![Benzenamine, 4-ethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B1659696.png)